3',4'-Dichloro-5'-(difluoromethoxy)phenacyl chloride

Medicinal Chemistry Organic Synthesis Pharmaceutical Intermediates

For JAK1/JAK2 inhibitor programs, this specific 3',4'-dichloro-5'-(difluoromethoxy) isomer is essential. The α-chloroketone is a reactive handle for rapid SAR, while the 3',4'-Cl pattern blocks off-target metabolism. Contamination with positional isomers (e.g., 3',5'-dichloro-2'-(difluoromethoxy)) derails bioassays. Procure only CAS 1803818-55-4 to ensure regiochemical integrity and avoid confounding lead optimization. Ideal for nucleophilic displacement, heterocycle formation, and building the pharmacophore described in WO2016058896A1.

Molecular Formula C9H5Cl3F2O2
Molecular Weight 289.5 g/mol
CAS No. 1803818-55-4
Cat. No. B1411290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',4'-Dichloro-5'-(difluoromethoxy)phenacyl chloride
CAS1803818-55-4
Molecular FormulaC9H5Cl3F2O2
Molecular Weight289.5 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1OC(F)F)Cl)Cl)C(=O)CCl
InChIInChI=1S/C9H5Cl3F2O2/c10-3-6(15)4-1-5(11)8(12)7(2-4)16-9(13)14/h1-2,9H,3H2
InChIKeyALOXLHVZBRTMHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3',4'-Dichloro-5'-(difluoromethoxy)phenacyl chloride (CAS 1803818-55-4): A Halogenated Phenacyl Intermediate for Precision Synthesis


3',4'-Dichloro-5'-(difluoromethoxy)phenacyl chloride (CAS 1803818-55-4) is a halogenated phenacyl derivative with the molecular formula C9H5Cl3F2O2 and a molecular weight of 289.5 g/mol [1]. Its IUPAC name is 2-chloro-1-[3,4-dichloro-5-(difluoromethoxy)phenyl]ethanone, featuring an α-chloroketone moiety on a trisubstituted aromatic ring bearing chlorine at the 3' and 4' positions and a difluoromethoxy group at the 5' position . This compound serves as a critical synthetic intermediate in the preparation of biologically active molecules, including analgesics, anti-inflammatory agents, and antimicrobial compounds [1].

Why 3',4'-Dichloro-5'-(difluoromethoxy)phenacyl chloride Cannot Be Replaced by Positional Isomers


Within the family of dichloro-(difluoromethoxy)phenacyl chlorides, the specific ring substitution pattern governs both chemical reactivity and biological target engagement. Positional isomers such as 3',5'-dichloro-2'-(difluoromethoxy)phenacyl chloride (CAS 1803791-13-0), 2',3'-dichloro-5'-(difluoromethoxy)phenacyl chloride (CAS 1806297-64-2), and 2',4'-dichloro-6'-(difluoromethoxy)phenacyl chloride (CAS 1803717-67-0) share the identical molecular formula (C9H5Cl3F2O2) but exhibit distinct steric and electronic profiles that alter their suitability as intermediates for specific drug candidates [1]. The target compound's 3',4'-dichloro-5'-(difluoromethoxy) arrangement is specifically claimed in patent literature for the synthesis of JAK inhibitor scaffolds and analgesic agents [2]. Simple generic substitution without verifying positional identity risks introducing regioisomeric impurities that can derail structure-activity relationships (SAR) in lead optimization campaigns.

Quantitative Differentiation Evidence for 3',4'-Dichloro-5'-(difluoromethoxy)phenacyl chloride


Regioisomeric Purity: The 3',4'-Cl / 5'-OCHF2 Substitution Pattern Defines a Distinct Synthetic Intermediate Space

The target compound (3',4'-dichloro-5'-difluoromethoxy) is one of at least six possible positional isomers sharing the C9H5Cl3F2O2 formula. Among these, only the 3',4'-dichloro-5'-(difluoromethoxy) arrangement provides the specific steric shielding of the 5'-position that is structurally analogous to the aryl fragment found in clinical-stage JAK inhibitors and certain NSAID-derived agents [1]. Competing isomers such as 3',5'-dichloro-2'-(difluoromethoxy)phenacyl chloride (CAS 1803791-13-0) or 2',3'-dichloro-5'-(difluoromethoxy)phenacyl chloride (CAS 1806297-64-2) position the difluoromethoxy group ortho to the reactive α-chloroketone, which can alter the electrophilicity of the carbonyl carbon and lead to divergent reaction outcomes in nucleophilic substitution pathways [2].

Medicinal Chemistry Organic Synthesis Pharmaceutical Intermediates

Specified Purity Grade: 95% Minimum Assay Provides a Defined Baseline for Reaction Stoichiometry

According to supplier technical data, 3',4'-dichloro-5'-(difluoromethoxy)phenacyl chloride is offered at a minimum purity specification of 95% (GC or HPLC area%) . While individual positional isomers may be offered at similar nominal purity, the critical parameter for procurement is the combination of high regioisomeric purity and chemical purity. For comparison, the commercially available 2',3'-dichloro-5'-(difluoromethoxy)phenacyl chloride (CAS 1806297-64-2) is also listed at 95% , but its different substitution pattern means that even identical chemical purity does not guarantee equivalent reactivity in the same synthetic sequence.

Chemical Procurement Synthetic Chemistry Quality Control

Patent-Cited Utility: Explicitly Claimed as an Intermediate in JAK/NSAID Agent Synthesis

International patent application WO2016058896A1 describes therapeutic compounds and compositions wherein the 3,4-dichloro-5-(difluoromethoxy)phenyl moiety constitutes a key pharmacophoric fragment. The phenacyl chloride form of this fragment (the target compound) is utilized as a synthetic intermediate for introducing this aryl group into drug candidates targeting Janus kinase (JAK) pathways and inflammatory conditions [1]. Notably, related patent filings covering JAK inhibitors frequently cite 3,4-dichloro-5-substituted phenyl intermediates, while positional isomers with 2',3'- or 3',5'-substitution patterns are either absent or far less commonly represented in the patent landscape, suggesting a structure-driven selection preference by medicinal chemistry teams [2].

Drug Discovery Patent Chemistry Kinase Inhibitors

Optimal Scientific and Industrial Deployment Scenarios for 3',4'-Dichloro-5'-(difluoromethoxy)phenacyl chloride


Key Intermediate for JAK Kinase Inhibitor Lead Optimization

Medicinal chemistry teams developing JAK1/JAK2-selective inhibitors for autoimmune and inflammatory indications should procure the 3',4'-dichloro-5'-(difluoromethoxy)phenacyl chloride isomer to construct the aryl ketone pharmacophore described in WO2016058896A1 [1]. The α-chloroketone group serves as a reactive handle for nucleophilic displacement or heterocycle formation, enabling rapid SAR exploration around the 3',4'-dichloro-5'-difluoromethoxyphenyl core that has demonstrated binding affinity in JAK biochemical assays (IC50 values in the low nanomolar range for optimized derivatives) [2].

Synthesis of Analgesic and Anti-Inflammatory Agent Precursors

The compound's structural analogy to arylacetic acid NSAID frameworks makes it a suitable starting material for constructing α-substituted acetophenone intermediates that can be further elaborated into analgesic candidates [1]. The specific 3',4'-dichloro pattern enhances metabolic stability by blocking para-hydroxylation, while the 5'-difluoromethoxy group provides a metabolically stable lipophilic handle that can improve membrane permeability relative to methoxy or hydroxy analogs [2].

Regioisomer-Specific Chemical Biology Probe Synthesis

Chemical biology groups requiring precisely defined regioisomers for target engagement studies (e.g., photoaffinity labeling or activity-based protein profiling) must source the correct CAS 1803818-55-4 isomer. Impurity profiling studies show that even 5% contamination with a positional isomer can generate confounding results in pull-down experiments where the spatial orientation of the reactive warhead relative to the binding epitope is critical [1].

Reference Standard for Analytical Method Development

Analytical chemistry laboratories developing HPLC or LC-MS methods for reaction monitoring in multi-step syntheses can use 3',4'-dichloro-5'-(difluoromethoxy)phenacyl chloride as a retention time and mass spectral reference standard. Its distinct chromatographic profile, arising from the unique arrangement of electron-withdrawing substituents, allows separation from closely related positional isomers under reversed-phase conditions [1].

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